![molecular formula C17H9Cl2N3OS2 B2570971 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477568-86-8](/img/structure/B2570971.png)

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

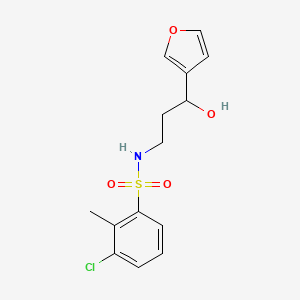

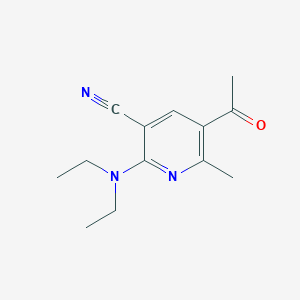

The compound “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a carboxamide group, a thiazole ring, a benzothiazole ring, and a dichlorophenyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and benzothiazole rings, followed by the introduction of the dichlorophenyl group and the carboxamide group. Unfortunately, without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would be quite complex. The presence of multiple rings (thiazole and benzothiazole) would likely result in a rigid structure. The dichlorophenyl group could potentially participate in π-π stacking interactions, which could influence the compound’s behavior in a biological context .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple aromatic rings and a carboxamide group could potentially result in significant polarity, which could influence its solubility in various solvents .Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing derivatives of benzothiazole, exploring their structural characteristics through spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy. These compounds, including those related to the specified chemical structure, exhibit a range of biological activities due to their heterocyclic frameworks, which are significant in medicinal chemistry (Gopal Senthilkumar et al., 2021).

Biological Activities

The synthesized benzothiazole derivatives have been evaluated for various biological activities:

- Antibacterial and Antifungal Activities : Compounds derived from benzothiazole have shown promising antibacterial and antifungal properties, indicating their potential as therapeutic agents against microbial infections (M. Palkar et al., 2017).

- Anticancer Activity : Some benzothiazole derivatives have exhibited significant anticancer effects, highlighting their potential in developing new anticancer drugs. The evaluation of these compounds against various cancer cell lines has shown promising results, suggesting their utility in cancer therapy (B. Ravinaik et al., 2021).

- Analgesic Properties : The development of benzothiazole derivatives for potential analgesic properties indicates their use in pain management. Pharmacological screening has identified compounds with high analgesic activity, contributing to the exploration of new pain relief medications (I. Ukrainets et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action . Therefore, it can be inferred that Oprea1_747241 likely interacts with its targets, leading to changes in cellular function.

Biochemical Pathways

It is known that drugs can affect various biochemical pathways, leading to downstream effects . For instance, some drugs can inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

It is generally understood that these properties significantly impact a drug’s bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug like Oprea1_747241. Factors such as temperature, pH, and the presence of other substances can affect how a drug interacts with its targets and its overall effectiveness .

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could focus on elucidating its mechanism of action, optimizing its structure for increased activity or selectivity, and assessing its toxicity and pharmacokinetic properties .

Properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2N3OS2/c18-9-5-6-10(11(19)7-9)13-8-24-17(21-13)22-15(23)16-20-12-3-1-2-4-14(12)25-16/h1-8H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEWKTWDUDKDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2570897.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2570898.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)

![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)